molecular formula C11H15N5 B15354297 1-Methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine

1-Methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine

Cat. No.: B15354297
M. Wt: 217.27 g/mol
InChI Key: UIRDYJPCUZGGES-UHFFFAOYSA-N
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Description

1-Methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine is a chemical compound belonging to the class of imidazo[4,5-c]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core. One common approach is the condensation of 1-methylpiperazine with an appropriate pyridine derivative under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and neurological disorders.

  • Industry: Its derivatives are used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-Methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine is similar to other imidazo[4,5-c]pyridine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • Imidazo[4,5-c]quinoline

  • Imidazo[4,5-c]pyridazine

  • Imidazo[4,5-c]pyrimidine

These compounds share the imidazo[4,5-c] core structure but differ in their substituents and overall molecular architecture, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

1-methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine

InChI

InChI=1S/C11H15N5/c1-15-8-14-10-9(15)2-3-13-11(10)16-6-4-12-5-7-16/h2-3,8,12H,4-7H2,1H3

InChI Key

UIRDYJPCUZGGES-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CN=C2N3CCNCC3

Origin of Product

United States

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